Sodium 2,4-dinitrophenolate

Solubility Formulation chemistry Aqueous compatibility

Procure Sodium 2,4-dinitrophenolate (CAS 1011-73-0) as a pre-ionized phenolate anion nucleophile, eliminating co-solvent use and pH adjustments required by its free acid form. Its superior aqueous solubility and well-characterized bicarbonate-sensitive uncoupling kinetics provide a cost-effective alternative to FCCP or CCCP in mitochondrial state 3 respiration studies. For plant growth regulator applications, industrial-grade 98% TC purity supports foliar nutrient absorption and yield improvement.

Molecular Formula C6H4N2NaO5
Molecular Weight 207.10 g/mol
CAS No. 1011-73-0
Cat. No. B1681034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,4-dinitrophenolate
CAS1011-73-0
SynonymsSodium 2,4-dinitrophenolate;  AI3-15340;  AI3 15340;  AI315340
Molecular FormulaC6H4N2NaO5
Molecular Weight207.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na]
InChIInChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H;
InChIKeyRQBWMLFHMVFSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2,4-Dinitrophenolate (CAS 1011-73-0) Procurement Guide: Physicochemical Profile and Class Distinction


Sodium 2,4-dinitrophenolate (CAS 1011-73-0, molecular formula C₆H₃N₂NaO₅, molecular weight 206.09 g/mol) is the sodium salt of 2,4-dinitrophenol (DNP). It is classified as a nitroaromatic compound and an anionic protonophore uncoupler of oxidative phosphorylation [1]. The compound exists as a yellow crystalline solid with a specific gravity of 1.683 at 24°C, melting point of 114–115°C (measured for the free acid), and demonstrates solubility in water, ethanol, ether, and benzene . Unlike its free acid counterpart, the sodium salt form exists predominantly as the phenolate anion at physiological pH ranges, a distinction with significant implications for solubility, formulation stability, and experimental applicability .

Sodium 2,4-Dinitrophenolate: Why 2,4-Dinitrophenol and Other Nitrophenol Analogs Are Not Interchangeable in Critical Applications


Generic substitution among the nitrophenol class fails because critical performance parameters — solubility in aqueous systems, formulation stability, protonophore uncoupling potency, and pH-dependent speciation — vary substantially across individual analogs. Sodium 2,4-dinitrophenolate differs fundamentally from its free acid form (2,4-dinitrophenol, pKa ≈ 4.0) in that it exists pre-ionized as the phenolate anion, conferring markedly higher water solubility and eliminating pH adjustment requirements during formulation . Furthermore, comparative mitochondrial studies demonstrate that 2,4-dinitrophenol (and by extension its sodium salt) exhibits uncoupling kinetics and bicarbonate sensitivity profiles distinct from other widely used protonophores such as FCCP and CCCP, while decoupling agents like α,ω-tetradecanedioic acid operate via a completely different mechanistic framework that does not stimulate state 3 respiration [1]. These non-overlapping properties mean that performance, reproducibility, and safety profiles cannot be assumed to transfer across class members without experimental verification.

Sodium 2,4-Dinitrophenolate: Quantified Performance Evidence for Scientific and Industrial Selection


Aqueous Solubility Advantage of Sodium 2,4-Dinitrophenolate Relative to the Free Acid Form

Sodium 2,4-dinitrophenolate exhibits substantially higher water solubility compared to its free acid counterpart, 2,4-dinitrophenol. This difference is directly relevant for applications requiring aqueous formulations without organic co-solvents or pH adjustment steps [1].

Solubility Formulation chemistry Aqueous compatibility

Protonophore Uncoupling Activity of 2,4-Dinitrophenol Relative to FCCP in Liver Mitochondria

In isolated liver mitochondria, the protonophore uncoupler 2,4-dinitrophenol (the active species derived from sodium 2,4-dinitrophenolate) induces free respiration in state 3 at a rate equal to or slightly greater than the increase observed in state 4. This behavior is directly comparable to that of FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), a widely employed reference protonophore, with both compounds exhibiting comparable qualitative uncoupling profiles in this assay system [1].

Mitochondrial uncoupling Protonophore Respiration assay

Differential Bicarbonate Sensitivity of 2,4-Dinitrophenol vs. FCCP in Mitochondrial Depolarization

The depolarizing activity of both 2,4-dinitrophenol (the active species) and FCCP in isolated mitochondria is sensitive to the local concentration of bicarbonate, yet the two protonophores do not exhibit identical quantitative responses to bicarbonate modulation [1]. This differential sensitivity provides a practical basis for selecting the appropriate uncoupler based on experimental buffer conditions and physiological relevance.

Mitochondrial membrane potential Bicarbonate modulation Uncoupler selectivity

Synergistic Enhancement of DNP-Mediated Uncoupling by Penetrating Cations vs. TPP Control

The mitochondria-targeted penetrating cations SkQ1 and C12TPP strongly promote the uncoupling action of DNP (and by extension sodium 2,4-dinitrophenolate) on isolated mitochondria, whereas the less hydrophobic tetraphenylphosphonium cation (TPP) does not produce comparable enhancement [1]. This selective synergy distinguishes DNP from uncouplers that may not exhibit the same cation-dependent potentiation.

Mitochondrial targeting Synergistic uncoupling Penetrating cations

Plant Growth Regulation Efficacy in Agricultural Formulations

Sodium 2,4-dinitrophenolate demonstrates consistent plant growth regulatory activity when applied as a foliar spray, with documented effects including accelerated nutrient absorption by plant roots, promotion of sprouting and rooting, and improved flower and fruit retention [1][2]. This activity profile is established in agrochemical applications where the compound is formulated at 98% TC purity [2].

Plant growth regulator Agrochemical formulation Root development

Sodium 2,4-Dinitrophenolate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Mitochondrial Oxidative Phosphorylation Studies as a Reference Protonophore Uncoupler

Sodium 2,4-dinitrophenolate is suitable for use as a protonophore uncoupler in isolated mitochondrial respiration assays, where it demonstrates free respiration induction in state 3 comparable to that of FCCP [1]. Its pre-ionized sodium salt form eliminates the need for organic co-solvents or pH adjustment during aqueous buffer preparation, streamlining experimental workflows . Researchers conducting studies of oxidative phosphorylation, chemiosmotic coupling, or mitochondrial membrane potential can utilize this compound as a cost-effective reference uncoupler with well-characterized protonophore behavior.

Mitochondrial Uncoupling Studies Involving Penetrating Cation Co-Treatment

For experimental designs employing mitochondria-targeted penetrating cations (e.g., SkQ1, C12TPP), sodium 2,4-dinitrophenolate provides a synergistic uncoupling enhancement that is not observed with the less hydrophobic TPP control cation [1]. This scenario is particularly relevant for research investigating mild uncoupling strategies, mitochondrial reactive oxygen species (ROS) modulation, and therapeutic uncoupler development where DNP-cation interactions produce enhanced membrane potential effects.

Agrochemical Formulation as a Plant Growth Regulator

Sodium 2,4-dinitrophenolate is utilized as an active ingredient in plant growth regulator formulations, where foliar application promotes root nutrient absorption, stimulates sprouting and rooting, and improves flower and fruit retention [1]. Industrial procurement for this application is supported by established formulation specifications (98% TC purity) and documented physiological efficacy in agricultural settings .

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